N-(6-methoxyquinolin-8-yl)-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(6-methoxyquinolin-8-yl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-20-12-8-11-4-2-6-17-16(11)14(9-12)18-15(19)10-13-5-3-7-21-13/h2-9H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNILOGJHKMWTDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxyquinolin-8-yl)-2-(thiophen-2-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 6-methoxyquinoline and 2-thiophen-2-ylacetic acid.
Amidation Reaction: The 6-methoxyquinoline is reacted with 2-thiophen-2-ylacetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis may involve optimized reaction conditions, such as:
Solvent Selection: Using solvents like dichloromethane or dimethylformamide to enhance reaction efficiency.
Catalysts: Employing catalysts to increase the reaction rate and yield.
Automation: Utilizing automated reactors for large-scale synthesis to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxyquinolin-8-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce the corresponding amine.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-methoxyquinolin-8-yl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor signaling pathways.
Affecting Cellular Pathways: Influencing cellular processes such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Structural Analogues with Modified Quinoline/Thiophene Substituents
Key Structural Differences :
- Quinoline vs. Quinazoline/Pyridazinone: The quinoline core in the target compound differs from quinazoline (e.g., compound 38) and pyridazinone derivatives (e.g., FPR2 agonists ), impacting electron distribution and hydrogen-bonding capacity.
- Thiophene Modifications: The dual thiophene system in the target compound contrasts with single-thiophene or cyanothiophene derivatives (e.g., compound from ), altering steric and electronic profiles.
Pharmacological Activity Comparison
Anticancer Activity :
- The target compound’s quinoline-thiophene hybrid structure may mimic the activity of compound 38 (IC₅₀ < 10 µM against HCT-1 and MCF-7 cells) . However, sulfonyl-linked quinazolines (e.g., 38–40) exhibit superior potency due to enhanced hydrogen bonding with kinase domains .
- Thiophene-containing analogues (e.g., N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide) show moderate cytotoxicity but improved metabolic stability compared to nitroaryl derivatives .
Receptor-Specific Activity :
- Pyridazinone derivatives (e.g., FPR2 agonists ) demonstrate receptor selectivity absent in the target compound, suggesting divergent therapeutic applications (e.g., anti-inflammatory vs. anticancer).
Key Observations :
- The target compound’s synthesis likely requires regioselective functionalization of the quinoline ring, contrasting with the straightforward acylation used for thiophene derivatives .
- Higher melting points in sulfonamide derivatives (e.g., 38 ) correlate with increased crystallinity due to hydrogen-bonding networks .
Biological Activity
N-(6-methoxyquinolin-8-yl)-2-(thiophen-2-yl)acetamide is a compound of significant interest due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, synthesis methods, and relevant studies that highlight its pharmacological properties.
Synthesis of this compound
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with 6-methoxyquinoline and 2-thiophen-2-ylacetic acid.
- Amidation Reaction : The two components are reacted in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to form the amide bond.
- Purification : The crude product is purified through recrystallization or column chromatography to yield the desired compound.
This compound exhibits various biological activities through interactions with specific molecular targets:
- Enzyme Interaction : The compound may inhibit or activate enzyme activity, influencing metabolic pathways.
- Receptor Modulation : It can modulate receptor signaling pathways, potentially affecting cellular responses.
- Cellular Pathways : The compound influences processes such as apoptosis and cell proliferation, which are critical in cancer biology.
Anticancer Activity
Recent studies have demonstrated that quinoline derivatives, including this compound, possess significant anticancer properties:
- In Vitro Studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. For instance, derivatives exhibited IC50 values ranging from 0.69 to 22 mM against cell lines such as MCF-7 and A549 .
| Compound | Cell Line | IC50 (mM) |
|---|---|---|
| Example 1 | MCF-7 | 0.69 |
| Example 2 | A549 | 22 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In silico studies indicated that quinoline derivatives could inhibit COX enzymes and nitric oxide production in LPS-stimulated RAW 264.7 cells, which are crucial in inflammatory responses .
Antiviral Activity
Emerging research suggests that certain quinoline derivatives exhibit antiviral activity, particularly against influenza viruses. For example, compounds with modifications on the quinoline ring showed promising inhibition rates against H5N1 virus growth with low cytotoxicity .
Study on Anticancer Properties
In a comparative study of various quinoline derivatives, this compound was found to have superior activity against specific cancer cell lines compared to traditional chemotherapeutics like doxorubicin. This study highlighted the potential of this compound as a lead in anticancer drug development .
Anti-inflammatory Mechanism Study
A detailed investigation into the anti-inflammatory mechanisms revealed that this compound could significantly reduce iNOS and COX-2 expression levels in treated cells, suggesting its utility in managing inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
